[2-(([4-(Acetylamino)phenyl]sulfonyl)amino)-1,3-thiazol-4-yl]acetic acid
Overview
Description
[2-(([4-(Acetylamino)phenyl]sulfonyl)amino)-1,3-thiazol-4-yl]acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, an acetic acid moiety, and a sulfonamide group, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(([4-(Acetylamino)phenyl]sulfonyl)amino)-1,3-thiazol-4-yl]acetic acid typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The sulfonamide group is introduced via a sulfonylation reaction using a sulfonyl chloride and an amine. The final step involves the acetylation of the amine group to form the acetylamino moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[2-(([4-(Acetylamino)phenyl]sulfonyl)amino)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new sulfonamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(([4-(Acetylamino)phenyl]sulfonyl)amino)-1,3-thiazol-4-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its sulfonamide group is known to interact with various biological targets, making it a valuable tool for biochemical assays.
Medicine
In medicine, this compound has potential applications as an anti-inflammatory and antimicrobial agent. Its ability to inhibit specific enzymes can be leveraged to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [2-(([4-(Acetylamino)phenyl]sulfonyl)amino)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Thiazole-4-acetic acid: A compound with a similar thiazole ring but lacking the sulfonamide group.
Acetylthiazole: A compound with an acetyl group attached to the thiazole ring.
Uniqueness
[2-(([4-(Acetylamino)phenyl]sulfonyl)amino)-1,3-thiazol-4-yl]acetic acid is unique due to its combination of a thiazole ring, sulfonamide group, and acetic acid moiety. This combination provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[2-[(4-acetamidophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5S2/c1-8(17)14-9-2-4-11(5-3-9)23(20,21)16-13-15-10(7-22-13)6-12(18)19/h2-5,7H,6H2,1H3,(H,14,17)(H,15,16)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTDXWGPFHEOHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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